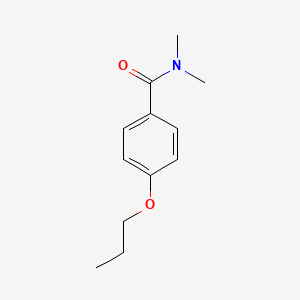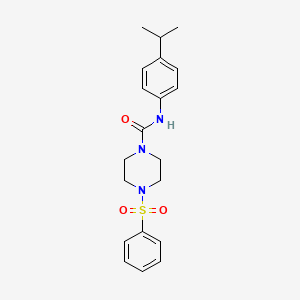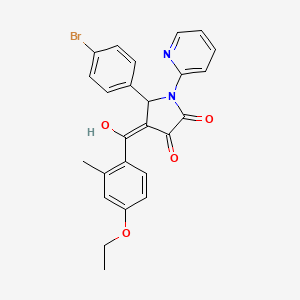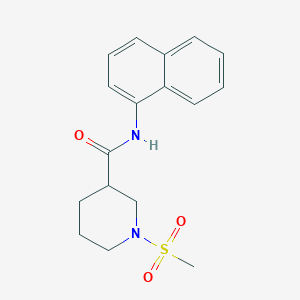
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as MDMA, is a synthetic compound that belongs to the class of amphetamines. MDMA is a popular recreational drug that is widely used for its psychoactive effects. However, in recent years, MDMA has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation. By increasing the levels of these neurotransmitters, this compound produces feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, especially in individuals with pre-existing medical conditions. This compound also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and panic attacks.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social bonding. This can be useful in studies that investigate the neural basis of social behavior and emotion regulation. However, this compound also has several limitations, including its potential for neurotoxicity and the difficulty in controlling the dose and purity of the drug.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide, including the development of safer and more effective therapeutic protocols for the treatment of psychiatric disorders. There is also a need for further research on the long-term effects of this compound use and the mechanisms underlying its therapeutic effects. Additionally, there is a need for the development of new compounds that have similar therapeutic effects to this compound but with fewer adverse effects.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide is synthesized from safrole, which is a natural organic compound found in the oils of sassafras trees. The synthesis process involves several steps, including isomerization, reduction, and acylation. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(1-methyl-3-phenylpropyl)acrylamide has been investigated for its potential therapeutic applications in the treatment of several psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to increase empathy, social bonding, and emotional openness, which could be beneficial in the treatment of these disorders. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound-assisted psychotherapy in the treatment of PTSD, and the results have been promising.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(7-8-16-5-3-2-4-6-16)21-20(22)12-10-17-9-11-18-19(13-17)24-14-23-18/h2-6,9-13,15H,7-8,14H2,1H3,(H,21,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHOZTACONAJEC-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)
![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)

![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)
![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)
![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)